molecular formula C17H21NO4S B2974373 4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide CAS No. 1351607-01-6

4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide

Cat. No.: B2974373
CAS No.: 1351607-01-6
M. Wt: 335.42
InChI Key: PSHAOWXWIFHNPU-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide is a chemical compound with diverse applications in scientific research. It is known for its unique structure, which includes an ethoxy group, a hydroxy-phenylpropyl group, and a benzenesulfonamide moiety. This compound is used in various fields, including chemistry, biology, medicine, and industry, due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-hydroxy-3-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality for various applications.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of ketones

    Reduction: Formation of amines

    Substitution: Formation of substituted benzenesulfonamides

Scientific Research Applications

4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[(2-phenyl-3,4-dihydro-2H-1-benzopyran-4-ylidene)amino]benzenesulfonamide
  • 4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-ethoxy-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-2-22-16-8-10-17(11-9-16)23(20,21)18-13-15(19)12-14-6-4-3-5-7-14/h3-11,15,18-19H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHAOWXWIFHNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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